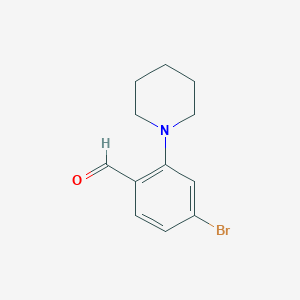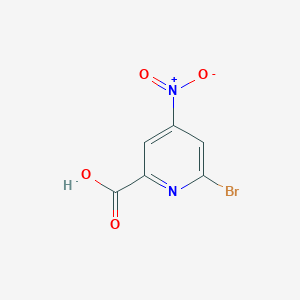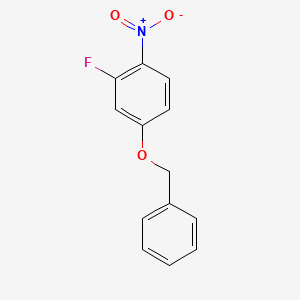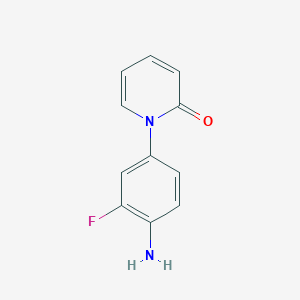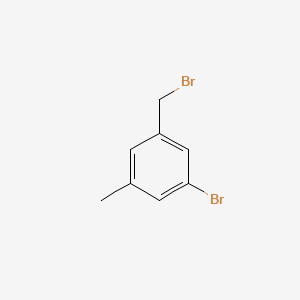
1-溴-3-(溴甲基)-5-甲基苯
概述
描述
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve straightforward procedures, starting from simple benzene or its derivatives and proceeding through halogenation, metalation, and other reactions. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from a tri(halosubstituted) benzene derivative is reported to be practical and involves limited chromatography for purification . Similarly, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a 1:1 complex of hexamethylbenzene and 1,2,4,5-tetracyanobenzene has been elucidated, revealing a monoclinic crystal system with molecules stacked alternately in columns . The crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have also been determined, showing different conformations and packing motifs depending on the crystalline environment . These studies highlight the importance of crystallography in understanding the molecular arrangement of such compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective bromocyclization, with the products being amenable to further transformations such as palladium-catalyzed cross-coupling . The reactivity of brominated benzene derivatives can be influenced by the presence of bromomethyl groups, as seen in the lack of reactivity towards the formation of propellane derivatives in certain cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their reactivity and physical properties . The presence of bromo and bromomethyl substituents can lead to specific interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of the molecules in the solid state .
科学研究应用
-
1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate
- Results: The quantitation limit was found to be 15.0 ppm and the linearity ranged from 15.0 to 75.0 ppm for all the three methods. The correlation coefficient values were found to be 0.999 indicating the best fitness of the calibration curves. The recoveries ranged from 80 to 120% signifying the good accuracy of the developed methods .
-
1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) free radical reaction
-
Benzene, 1-bromo-3-(bromomethyl)-
- Application: This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
- Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results: For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
-
Benzene, 1-bromo-3-(bromomethyl)-
- Application: This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
- Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results: For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
属性
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMXYHHKXXZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-methylbenzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



